Phytic acid dodecapotassium salt

Bladder carcinogenesis phytate salt safety tumor promotion

Phytic acid dodecapotassium salt (K-PA; myo-inositol hexakisphosphate dodecapotassium salt) is a fully potassium-saturated organophosphate derived from phytic acid (IP6), the principal phosphorus storage compound of plant seeds and cereal grains. Unlike the naturally abundant mixed calcium–magnesium phytate (phytin), which is insoluble in water, the dodecapotassium form delivers high aqueous solubility and a defined 12:1 K⁺:IP6 stoichiometry, enabling precise dosing in mechanistic studies and material formulations.

Molecular Formula C6H18K12O24P6+12
Molecular Weight 1129.21 g/mol
CAS No. 70981-46-3
Cat. No. B3056390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytic acid dodecapotassium salt
CAS70981-46-3
Molecular FormulaC6H18K12O24P6+12
Molecular Weight1129.21 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C6H18O24P6.12K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1
InChIKeyZWPAJTZEGKKYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytic Acid Dodecapotassium Salt (CAS 70981-46-3): A High-Potassium-Density Phytate for Differentiated Biomedical and Materials Research Procurement


Phytic acid dodecapotassium salt (K-PA; myo-inositol hexakisphosphate dodecapotassium salt) is a fully potassium-saturated organophosphate derived from phytic acid (IP6), the principal phosphorus storage compound of plant seeds and cereal grains [1]. Unlike the naturally abundant mixed calcium–magnesium phytate (phytin), which is insoluble in water, the dodecapotassium form delivers high aqueous solubility and a defined 12:1 K⁺:IP6 stoichiometry, enabling precise dosing in mechanistic studies and material formulations [2]. The compound retains the hallmark polyanionic chelation capacity of the IP6 scaffold—binding multivalent metal ions such as Ca²⁺, Fe³⁺, Zn²⁺, and Mg²⁺ through its six phosphate groups—while the full potassium counter-ion load modulates its physicochemical and biological behavior relative to sodium, magnesium, and partially substituted phytate salts [1][2].

Why Phytic Acid Salt Substitution Fails: Critical Biological and Physicochemical Divergence Among Phytate Counter-Ions


Phytate salts are frequently treated as interchangeable sources of the IP6 anion in procurement specifications, yet experimental and clinical evidence demonstrates that the counter-ion identity determines biological outcome. In rodent bladder carcinogenesis models, dietary phytic acid dodecasodium salt (Na-PA) significantly promotes preneoplastic and neoplastic lesion development, whereas the dodecapotassium salt (K-PA) does not—a divergence attributed to differential modulation of urinary pH and cation excretion [1][2]. Similarly, in urinary calcium regulation studies across multiple phytate salt forms, the magnitude of hypocalciuric effect follows a salt-dependent hierarchy, with the potassium salt producing the most pronounced calcium reduction [3]. Standard procurement practices that select solely on “phytate content” or IP6 equivalence therefore risk introducing unintended biological activity (tumor promotion) or suboptimal efficacy (weaker calcium management) that can confound research reproducibility and compromise product performance. The sections below provide the quantitative evidence substantiating this salt-specific differentiation.

Product-Specific Quantitative Evidence: How Phytic Acid Dodecapotassium Salt Differentiates from Closest Analogs


Absence of Bladder Tumor Promotion: Differential Carcinogenicity of Dodecapotassium vs. Dodecasodium Phytate in Rat Two-Stage Carcinogenesis

In a two-stage urinary bladder carcinogenesis study, dietary supplementation with 2% phytic acid dodecapotassium salt (K-PA) for 32 weeks did not significantly increase preneoplastic or neoplastic lesion incidence in male F344 rats, in contrast to the dodecasodium salt (Na-PA), which produced a statistically significant increase in bladder tumor development [1]. This differential was confirmed in an independent multi-organ carcinogenesis model where Na-PA clearly elevated bladder tumor incidence while K-PA and Mg-PA did not [2]. A systematic review of phytic acid anti-neoplastic studies further concluded that increased bladder and renal papilloma formation occurred exclusively with the sodium salt and was absent with potassium or magnesium salts [3].

Bladder carcinogenesis phytate salt safety tumor promotion

Superior Hypocalciuric Efficacy: Potassium Phytate Outperforms Sodium and Magnesium-Potassium Salts in Urinary Calcium Reduction

In a controlled rat study comparing the effects of magnesium-potassium phytate, sodium phytate, and potassium phytate salts on urinary calcium excretion, potassium phytate produced the most significant decrease in urinary calcium levels among the three salt forms tested, while calcium-magnesium phytate (phytin) showed no significant effect [1]. Phytate administration, independent of salt or dose, did not significantly affect urinary oxalate, confirming that the hypocalciuric effect is a salt-specific rather than a generic IP6 anion phenomenon [1]. A subsequent long-term study further demonstrated potassium phytate as the most effective phytate salt for urinary calcium reduction, corroborating the salt-dependence of this pharmacological endpoint [2].

Hypercalciuria kidney stone prevention urinary calcium excretion

Differential Therapeutic Indication: Potassium Phytate Targeted for Hypercalcemia, Distinct from Sodium and Calcium Phytate Clinical Uses

A recent process patent (US 12,049,476) explicitly delineates the therapeutic applications of different phytate salts: potassium phytate is specified for the treatment of hypercalcemia, sodium phytate is designated for prevention of the relapse of calculosis (kidney stone recurrence), and calcium phytate is used for calcium enrichment [1]. This clinical differentiation aligns with the mechanistic observation that potassium phytate more effectively reduces urinary calcium than sodium phytate, providing a salt-specific pharmacological rationale rather than a generic IP6 effect [2]. The hexasodium salt of IP6 (Na₆IP₆), in contrast, has advanced into clinical trials (NCT02966028) for reducing cardiovascular calcification in end-stage renal disease patients, underscoring that different phytate salt stoichiometries address distinct pathological calcification indications [1].

Hypercalcemia treatment phytate salt therapeutics clinical indication differentiation

Structurally Characterized Potassium Phytate: One of Only Three Phytate Salt Crystal Structures Reported to Date

Despite the biological ubiquity of phytate, crystallographic characterization of its salt forms is exceedingly rare. As of 2019, only three phytate salt crystal structures had been reported: the potassium salt (K₃[H₉IP₆]·2H₂O), the sodium salt, and the zinc salt [1]. The potassium phytate structure reveals the critical role of potassium ion coordination and hydrogen-bond bridging in stabilizing the phytate conformation, with interwoven phytate networks throughout the crystal lattice [1]. ¹H NMR (800 MHz) titrations further demonstrate a conformation crossover from the 1a5e to the 5a1e conformer between pH 9 and 10, providing pH-dependent structural insight unique to the potassium salt [1]. This structural characterization offers a molecular-level foundation for understanding the distinct chelation behavior and crystallization inhibition properties of potassium versus sodium phytate [1].

Phytate crystallography potassium phytate structure chelation conformation

Perovskite Solar Cell Efficiency Enhancement: Potassium Phytate-Doped SnO₂ Electron Transport Layer Boosts PCE by 9.9%

Incorporation of potassium phytate (PP) as a dopant into the SnO₂ electron transport layer (ETL) of perovskite solar cells (PSCs) produced a power conversion efficiency (PCE) enhancement from 20.14% (pristine SnO₂ device) to 22.14% (PP-SnO₂ champion device), representing a 9.9% relative improvement [1]. The mechanism involves dual action: passivation of Sn dangling bonds within SnO₂ (optimizing energy level alignment) and diffusion of K⁺ cations from hydrolyzed PP to fill perovskite lattice defect sites, reducing charge trap density and suppressing charge recombination loss [1]. Additionally, the unencapsulated PP-SnO₂ PSCs demonstrated improved stability against humidity compared to pristine devices [1].

Perovskite solar cells electron transport layer potassium phytate doping

Optimized Research and Industrial Application Scenarios for Phytic Acid Dodecapotassium Salt Procurement


In Vivo Phytate Efficacy Studies Requiring Elimination of Sodium-Associated Tumor Promotion Confound

Investigators conducting chronic dietary phytate supplementation studies in rodent models of cancer, metabolic disease, or calcification should procure the dodecapotassium salt to avoid the bladder tumor promotion liability specifically documented for the dodecasodium salt [1][2]. Use K-PA at 2% dietary incorporation (the dose at which Na-PA produced significant tumor promotion while K-PA did not) to enable clean efficacy readouts without carcinogenicity confounding [1].

Hypercalciuria and Kidney Stone Prevention Research Requiring Maximal Hypocalciuric Effect

For preclinical studies targeting urinary calcium reduction, potassium phytate is the rational salt choice based on direct head-to-head comparison showing it produces the most significant decrease in urinary calcium among magnesium-potassium, sodium, and potassium phytate salts [3]. Dose-ranging studies can build on the established rat model using UAR-A04 diet with increasing potassium phytate supplementation, with calcium-magnesium phytate (phytin) serving as a negative control that produced no significant urinary calcium change [3].

Perovskite Solar Cell Electron Transport Layer Optimization with Potassium Phytate Doping

Materials scientists developing high-efficiency perovskite solar cells can incorporate potassium phytate as a dopant into the SnO₂ ETL at the concentrations validated by Zhao et al. to achieve a PCE gain from 20.14% to 22.14% [4]. The dual-function mechanism—Sn dangling bond passivation combined with K⁺ diffusion into perovskite defects—provides a comprehensive optimization strategy superior to single-action dopants, with protocol details available in the published methods [4].

Structural Biology and Chelation Mechanism Studies of Phytate–Metal Interactions

Potassium phytate is one of only three phytate salt forms with a published crystal structure, providing validated atomic coordinates for molecular docking, chelation thermodynamics calculations, and computational modeling of phytate–protein or phytate–mineral interactions [5]. Researchers can leverage the pH-dependent conformational data (1a5e ↔ 5a1e crossover at pH 9–10) to design experiments probing phytate conformation–function relationships under physiologically relevant conditions [5].

Quote Request

Request a Quote for Phytic acid dodecapotassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.